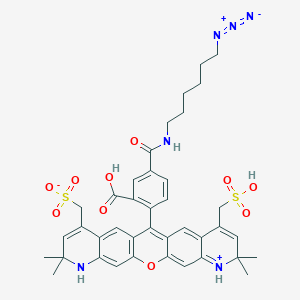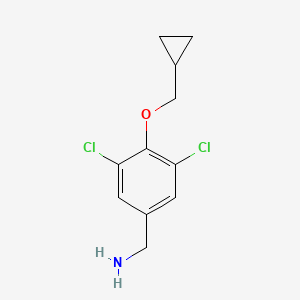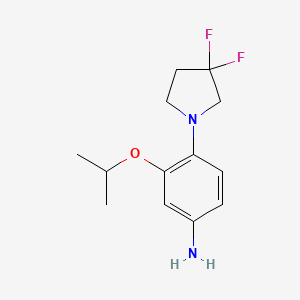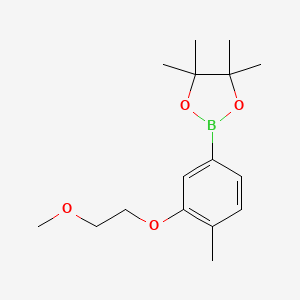
APDye 568 Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 568 Azide is a bright, orange-fluorescent azide-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568 dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
APDye 568 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to a fluorescent dye. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a rhodamine-based fluorescent dye.
Azidation: The dye is then reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Purification: The product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are reacted with sodium azide under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions
APDye 568 Azide primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction, where this compound reacts with terminal alkynes to form stable triazole linkages.
Copper-Free Click Chemistry: This compound can also react with strained cyclooctynes without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper(I) catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Copper-Free Click Chemistry: Involves strained cyclooctynes and can be performed under mild conditions without the need for a catalyst.
Major Products
The major product of the CuAAC reaction is a stable triazole linkage, which is highly fluorescent and can be used for various labeling applications .
Applications De Recherche Scientifique
APDye 568 Azide has a wide range of applications in scientific research, including:
Mécanisme D'action
APDye 568 Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alexa Fluor 568 Azide: Spectrally similar and used in similar applications.
CF 568 Azide: Another fluorescent dye with similar properties and applications.
APDye 568 Picolyl Azide: Incorporates a copper-chelating motif to enhance the efficiency of CuAAC reactions.
Uniqueness
APDye 568 Azide is unique due to its high photostability, brightness, and compatibility with both copper-catalyzed and copper-free click chemistry reactions. Its versatility and efficiency make it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C39H42N6O10S2 |
|---|---|
Poids moléculaire |
818.9 g/mol |
Nom IUPAC |
[13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H42N6O10S2/c1-38(2)18-23(20-56(49,50)51)26-14-29-33(16-31(26)43-38)55-34-17-32-27(24(21-57(52,53)54)19-39(3,4)44-32)15-30(34)35(29)25-10-9-22(13-28(25)37(47)48)36(46)41-11-7-5-6-8-12-42-45-40/h9-10,13-19,43H,5-8,11-12,20-21H2,1-4H3,(H,41,46)(H,47,48)(H,49,50,51)(H,52,53,54) |
Clé InChI |
MDRJIQZVFWHHEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)



![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)


